molecular formula C13H8F2INO B4391145 N-(3,5-difluorophenyl)-2-iodobenzamide

N-(3,5-difluorophenyl)-2-iodobenzamide

Cat. No.: B4391145
M. Wt: 359.11 g/mol
InChI Key: UGEFEHKZHVDQAN-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-iodobenzamide is an organic compound that features a benzamide core with two distinct substituents: a 3,5-difluorophenyl group and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluoroaniline and 2-iodobenzoic acid.

    Amidation Reaction: The 3,5-difluoroaniline is reacted with 2-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the amidation reaction efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reagent addition.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzamide.

    Reduction Products: Reduced forms of the benzamide or its substituents.

    Hydrolysis Products: 3,5-difluoroaniline and 2-iodobenzoic acid.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer and anti-inflammatory drugs.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Material Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.

    Chemical Probes: The compound serves as a chemical probe in research to study the interactions of fluorinated and iodinated aromatic compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific interactions with molecular targets.

    Binding Interactions: The presence of fluorine and iodine atoms can enhance binding interactions with target proteins through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

N-(3,5-difluorophenyl)-2-iodobenzamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(3,5-difluorophenyl)-2-chlorobenzamide and N-(3,5-difluorophenyl)-2-bromobenzamide.

    Uniqueness: The presence of the iodine atom in this compound provides distinct reactivity and electronic properties compared to its chloro and bromo analogs. The iodine atom’s larger size and polarizability can lead to different binding affinities and reaction outcomes.

    Applications: While similar compounds may also be used in medicinal chemistry and material science, the specific properties of this compound make it particularly valuable for certain applications, such as in the development of iodinated radiopharmaceuticals.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEFEHKZHVDQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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